molecular formula C16H16N2O4 B14619835 1,1'-(1,4-Dinitrobutane-2,3-diyl)dibenzene CAS No. 60947-52-6

1,1'-(1,4-Dinitrobutane-2,3-diyl)dibenzene

Cat. No.: B14619835
CAS No.: 60947-52-6
M. Wt: 300.31 g/mol
InChI Key: IBGHHMAKPMJOSH-UHFFFAOYSA-N
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Description

1,4-Dinitro-2,3-diphenylbutane is an organic compound characterized by the presence of two nitro groups and two phenyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dinitro-2,3-diphenylbutane can be synthesized through the cathodic hydrodimerization of nitroolefins. This process involves the reduction of nitroalkenes in an undivided electrolysis cell, leading to the formation of 1,4-dinitro compounds . The reaction is chemoselective, targeting the double bond while leaving the nitro groups intact .

Industrial Production Methods

Industrial production of 1,4-dinitro-2,3-diphenylbutane typically involves the catalytic hydrogenation of β-nitrostyrene. This method, however, yields the compound in less than 20% . Another approach involves the enzymatic reduction of nitroalkenes .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dinitro-2,3-diphenylbutane is unique due to its specific arrangement of nitro and phenyl groups, which imparts distinct chemical properties and reactivity. Its ability to undergo selective reduction and oxidation reactions makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

60947-52-6

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(1,4-dinitro-3-phenylbutan-2-yl)benzene

InChI

InChI=1S/C16H16N2O4/c19-17(20)11-15(13-7-3-1-4-8-13)16(12-18(21)22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

IBGHHMAKPMJOSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C(C[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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